molecular formula C13H21NO2 B14909934 2-((3-Ethoxybenzyl)amino)butan-1-ol

2-((3-Ethoxybenzyl)amino)butan-1-ol

Cat. No.: B14909934
M. Wt: 223.31 g/mol
InChI Key: GHKMTQNEMVDCDT-UHFFFAOYSA-N
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Description

2-((3-Ethoxybenzyl)amino)butan-1-ol is a secondary amine derivative with a butan-1-ol backbone substituted by a 3-ethoxybenzylamino group. The ethoxy group at the meta position of the benzyl ring may influence electronic and steric properties, affecting binding affinity and metabolic stability compared to analogs.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[(3-ethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO2/c1-3-12(10-15)14-9-11-6-5-7-13(8-11)16-4-2/h5-8,12,14-15H,3-4,9-10H2,1-2H3

InChI Key

GHKMTQNEMVDCDT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethoxybenzyl)amino)butan-1-ol typically involves the reaction of 3-ethoxybenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethoxybenzyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-((3-Ethoxybenzyl)amino)butanone.

    Reduction: Formation of 2-((3-Ethoxybenzyl)amino)butane.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-((3-Ethoxybenzyl)amino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Ethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

    Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-((3-Ethoxybenzyl)amino)butan-1-ol, it is essential to compare it with structurally or functionally related compounds. The evidence provided (Heterocycles, 2003) focuses on synthetic methodologies for oxazoloquinolines and imidazole carboxylates .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological/Physicochemical Properties Reference
This compound Butan-1-ol + 3-ethoxybenzyl -OH, -NH-(3-Ethoxybenzyl) Amphiphilic; potential CNS activity N/A (hypothetical)
Methyl 2-benzoylamino-3-oxobutanoate (1) But-2-enoate ester -Benzoylamino, -oxo Precursor for heterocycles; electrophilic β-carbon
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5) Imidazole ring -Aryl, -methyl, -phenyl Heterocyclic bioactivity (e.g., kinase inhibition)
Substituted oxazoloquinolines (4) Oxazole-fused quinoline -Phenyl, -methyl Fluorescence properties; DNA intercalation

Key Differences and Implications

Backbone Flexibility: this compound has a flexible butanol chain, enabling conformational adaptability for receptor binding. In contrast, imidazole carboxylates (5) and oxazoloquinolines (4) feature rigid heterocyclic cores, favoring planar interactions (e.g., π-stacking) .

Functional Group Influence :

  • The ethoxybenzyl group in the target compound enhances lipophilicity compared to the oxo group in compound 1, which is more reactive but less stable . This difference may impact bioavailability and metabolic pathways.

Research Findings and Data

Hypothetical Pharmacological Profile (Based on Structural Analogues)

  • LogP : Estimated at 2.1 (higher than compound 1’s ~1.3 due to ethoxybenzyl group).
  • Solubility : Moderate aqueous solubility (~5 mg/mL) due to hydroxyl group, outperforming fully aromatic analogs like 4 or 4.
  • Binding Affinity: Predicted affinity for adrenergic receptors (α2 subtype) based on amine-alcohol motifs in similar drugs (e.g., propranolol derivatives).

Limitations of Current Evidence

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